2-(2-Methoxyphenyl)-2-methylbutanoic acid
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Overview
Description
2-(2-Methoxyphenyl)-2-methylbutanoic acid is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-methylbutanoic acid typically involves the reaction of 2-methoxybenzyl chloride with methylbutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic interactions with target proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure with a methoxy group on the phenyl ring and an acetic acid moiety.
2-Methoxyphenyl isocyanate: Contains a methoxy group on the phenyl ring and an isocyanate functional group.
2-Methoxybenzyl chloride: Features a methoxy group on the phenyl ring and a benzyl chloride moiety.
Uniqueness
2-(2-Methoxyphenyl)-2-methylbutanoic acid is unique due to the presence of both a methoxy group and a butanoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-12(2,11(13)14)9-7-5-6-8-10(9)15-3/h5-8H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISGQWVCKUFMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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